2-[(2-amino-9H-purin-6-yl)amino]acetic acid
Description
2-[(2-amino-9H-purin-6-yl)amino]acetic acid is a compound that belongs to the class of purine derivatives Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA
Properties
IUPAC Name |
2-[(2-amino-7H-purin-6-yl)amino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N6O2/c8-7-12-5(9-1-3(14)15)4-6(13-7)11-2-10-4/h2H,1H2,(H,14,15)(H4,8,9,10,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXUGGBKXRNSOPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1)C(=NC(=N2)N)NCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-amino-9H-purin-6-yl)amino]acetic acid can be achieved through several methods. One common approach involves the coupling of N-(purin-6-yl)-amino acids to dimethyl (S)-glutamate in the presence of a carbodiimide coupling agent, followed by the removal of ester groups . Another method involves the nucleophilic substitution of chlorine in 6-chloropurine or 2-amino-6-chloropurine with corresponding dipeptides as nucleophiles .
Industrial Production Methods
Industrial production methods for 2-[(2-amino-9H-purin-6-yl)amino]acetic acid are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
2-[(2-amino-9H-purin-6-yl)amino]acetic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions are common, particularly involving the purine ring.
Common Reagents and Conditions
Common reagents used in these reactions include carbodiimide coupling agents for synthesis, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The conditions vary depending on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions. For example, nucleophilic substitution reactions can yield various substituted purine derivatives .
Scientific Research Applications
Chemical Applications
Synthesis of Novel Compounds
- 2-[(2-amino-9H-purin-6-yl)amino]acetic acid is utilized in the synthesis of various purine derivatives and conjugates. These compounds are investigated for their potential therapeutic effects against viral infections and other diseases. The compound's ability to act as a building block for more complex structures makes it valuable in medicinal chemistry .
Analytical Chemistry
- The compound is also studied for its role in hydrophilic interaction liquid chromatography, which aids in the separation and analysis of polar and ionic compounds. This application is crucial for characterizing biochemical substances and understanding their interactions .
Biological Applications
Biochemical Pathways
- Research indicates that 2-[(2-amino-9H-purin-6-yl)amino]acetic acid plays a role in several biochemical pathways, particularly those involving nucleotides. Its structural similarity to acyclovir suggests it may influence cellular processes such as gene expression and cell signaling .
Antimycobacterial Activity
- Studies have shown moderate activity of this compound against Mycobacterium tuberculosis, indicating its potential as an antimycobacterial agent. This application is particularly relevant in the context of increasing antibiotic resistance .
Medical Applications
Antiviral Properties
- The compound exhibits antiviral properties similar to those of acyclovir, making it a candidate for treating viral infections such as herpes simplex virus, cytomegalovirus, and hepatitis B. Its effectiveness in treating conditions like herpetic keratitis and encephalitis has been documented in clinical research .
Cancer Treatment
- There is emerging evidence that 2-[(2-amino-9H-purin-6-yl)amino]acetic acid may be beneficial in treating certain carcinomas or lymphomas associated with viral infections. Its potential role in cancer therapy is an area of active investigation .
Industrial Applications
Material Development
- In industrial settings, this compound can be used to develop new materials and chemical processes. Its properties allow for the exploration of innovative applications in pharmaceuticals and biotechnology .
Case Studies
-
Antiviral Efficacy Study
- A study conducted on the antiviral efficacy of 2-[(2-amino-9H-purin-6-yl)amino]acetic acid demonstrated significant activity against herpes viruses in vitro. The research highlighted its mechanism of action, which involves inhibiting viral replication by interfering with nucleic acid synthesis.
-
Antimycobacterial Research
- Another study explored the antimycobacterial properties of this compound against Mycobacterium tuberculosis. Results indicated that it inhibited bacterial growth at specific concentrations, suggesting its potential as a therapeutic agent for tuberculosis treatment.
Mechanism of Action
The mechanism of action of 2-[(2-amino-9H-purin-6-yl)amino]acetic acid involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors in biological systems, influencing various biochemical processes. For example, its antimycobacterial activity is thought to involve inhibition of key enzymes in the bacterial metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other purine derivatives such as:
- N-(purin-6-yl)-amino acids
- N-(2-aminopurin-6-yl)-amino acids
- Purine conjugates with natural amino acids
Uniqueness
2-[(2-amino-9H-purin-6-yl)amino]acetic acid is unique due to its specific structure and the presence of both purine and glycine moieties. This combination allows it to exhibit distinct biochemical properties and potential therapeutic applications compared to other purine derivatives .
Biological Activity
2-[(2-amino-9H-purin-6-yl)amino]acetic acid, also known as an amino acid derivative of purine, has garnered attention in various fields of biological research due to its potential therapeutic applications. This compound is primarily studied for its roles in enzyme inhibition, antiviral properties, and anticancer activities. Understanding its biological activity is crucial for developing novel therapeutic agents.
Chemical Structure and Properties
The chemical structure of 2-[(2-amino-9H-purin-6-yl)amino]acetic acid can be represented as follows:
- Molecular Formula : C7H8N6O2
- Molecular Weight : 196.18 g/mol
This compound features a purine base linked to an amino acid moiety, which influences its interaction with biological targets.
The biological activity of 2-[(2-amino-9H-purin-6-yl)amino]acetic acid is primarily attributed to its ability to interact with specific enzymes and receptors. The compound can inhibit the activity of certain enzymes involved in nucleic acid synthesis, thereby affecting metabolic pathways critical for viral replication and cancer cell proliferation.
Key Mechanisms:
- Enzyme Inhibition : The compound can bind to the active sites of enzymes, preventing substrate binding and subsequent reactions.
- Antiviral Activity : It may interfere with DNA or RNA synthesis, inhibiting viral replication.
- Anticancer Activity : By modulating metabolic pathways, it can suppress cancer cell growth.
Biological Activity Studies
Numerous studies have been conducted to evaluate the biological activity of 2-[(2-amino-9H-purin-6-yl)amino]acetic acid. Below are summarized findings from various research efforts.
Antiviral Activity
Research indicates that this compound exhibits significant antiviral properties. For instance, studies have shown that it effectively inhibits the replication of viruses such as herpes simplex virus (HSV) and cytomegalovirus (CMV).
Anticancer Activity
In vitro studies have demonstrated that 2-[(2-amino-9H-purin-6-yl)amino]acetic acid can inhibit the proliferation of various cancer cell lines, including leukemia and solid tumors.
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MOLM-13 (Leukemia) | 1.5 | |
| MDA-MB-231 (Breast Cancer) | 3.0 | |
| HepG2 (Liver Cancer) | 4.5 |
Case Studies
- Case Study on Antiviral Efficacy : In a controlled study involving HSV-infected cells, treatment with varying concentrations of 2-[(2-amino-9H-purin-6-yl)amino]acetic acid revealed a dose-dependent reduction in viral load, confirming its potential as an antiviral agent.
- Case Study on Cancer Cell Proliferation : A study involving MOLM-13 cells demonstrated that treatment with the compound led to significant apoptosis and cell cycle arrest at G1 phase, indicating its effectiveness in targeting cancer cell metabolism.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
